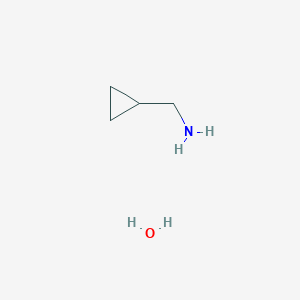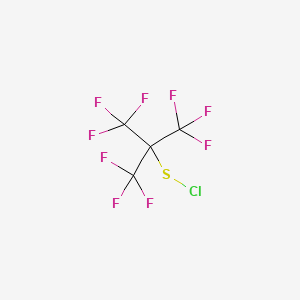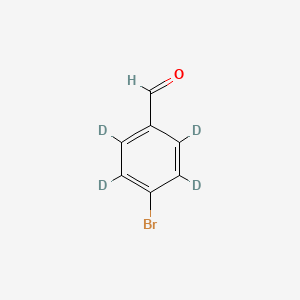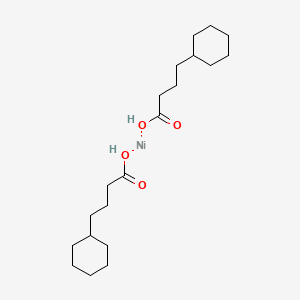
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide is a specialized organofluorine compound known for its unique chemical properties. This compound features a disulfide bond flanked by two perfluorinated chains, each containing methoxycarbonyl groups. Its structure imparts significant stability and resistance to chemical and thermal degradation, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl thiol.
Oxidation: The thiol groups are then oxidized to form the disulfide bond. This can be achieved using oxidizing agents such as iodine (I₂) or hydrogen peroxide (H₂O₂) under controlled conditions.
Purification: The final product is purified using techniques like column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to handle the starting materials and oxidizing agents.
Continuous Flow Processes: Utilizing continuous flow chemistry to enhance reaction efficiency and product consistency.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding the corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups or the perfluorinated chains.
Common Reagents and Conditions
Oxidation: Iodine (I₂), hydrogen peroxide (H₂O₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and sealants, due to its resistance to harsh chemical environments.
作用机制
The compound exerts its effects primarily through its disulfide bond, which can undergo reversible cleavage and formation. This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The perfluorinated chains provide additional stability and resistance to degradation, enhancing the compound’s utility in various applications.
相似化合物的比较
Similar Compounds
- Bis(2-methoxycarbonylperfluoroethyl) disulfide
- Bis(3-methoxycarbonylperfluoropropyl) disulfide
- Bis(4-methoxycarbonylperfluorobutyl) disulfide
Uniqueness
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide is unique due to its longer perfluorinated chains and the presence of two methoxycarbonyl groups. These features confer enhanced stability and specific reactivity compared to shorter-chain analogs. Its unique structure makes it particularly suitable for applications requiring high chemical and thermal resistance.
属性
分子式 |
C18H6F28O8S2 |
|---|---|
分子量 |
946.3 g/mol |
IUPAC 名称 |
methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2-tetrafluoro-3-methoxy-3-oxopropan-2-yl)oxypropan-2-yl]oxyethyl]disulfanyl]ethoxy]propoxy]propanoate |
InChI |
InChI=1S/C18H6F28O8S2/c1-49-3(47)5(19,9(23,24)25)51-13(35,36)7(21,11(29,30)31)53-15(39,40)17(43,44)55-56-18(45,46)16(41,42)54-8(22,12(32,33)34)14(37,38)52-6(20,4(48)50-2)10(26,27)28/h1-2H3 |
InChI 键 |
PTMKQOJPJXPNJN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)SSC(C(OC(C(OC(C(=O)OC)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)







![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)




